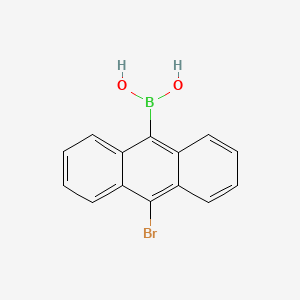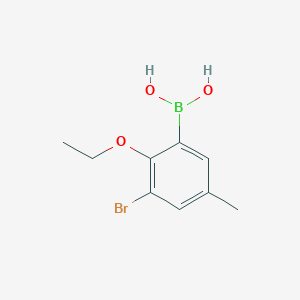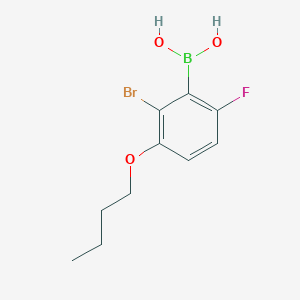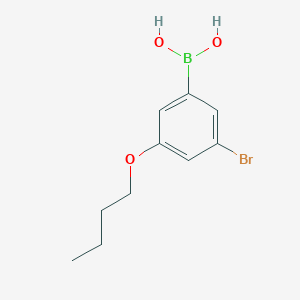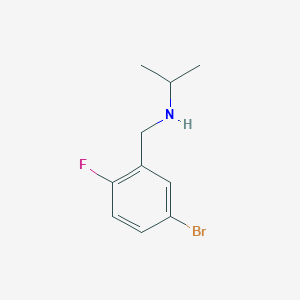
1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene" is a brominated and fluorinated benzene derivative with an isopropylaminomethyl substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and reactions of structurally related bromo- and fluoro-substituted benzenes. These insights can be extrapolated to hypothesize about the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of bromo- and fluoro-substituted benzenes can be achieved through various methods. For instance, the regioselective fluorination of dibromovinylbenzene derivatives has been demonstrated using wet tetra-n-butylammonium fluoride, yielding bromofluorovinylbenzenes with high selectivity . This suggests that similar conditions could be adapted for the synthesis of "this compound" by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-substituted benzenes has been studied using spectroscopic methods and density functional theory (DFT) calculations . These studies provide detailed information on the geometry and vibrational frequencies of such molecules, which can be used to predict the structure of "this compound". The presence of bromine and fluorine atoms is known to influence the geometry and normal modes of vibrations of the benzene ring .
Chemical Reactions Analysis
The reactivity of bromo-substituted benzenes towards further functionalization has been explored in various studies. For example, the conversion of an aryl bromide to the corresponding aryllithium compound has been reported, which is a key step in many synthetic pathways . This indicates that "this compound" could potentially undergo similar transformations, allowing for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted benzenes can be quite diverse. Studies have shown that these compounds can exhibit interesting fluorescence properties , and their crystal structures can display various supramolecular features . The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been characterized for related compounds . These properties are crucial for understanding the behavior of "this compound" in different environments and could be indicative of its potential applications in materials science or as an intermediate in organic synthesis.
Applications De Recherche Scientifique
Synthesis of Fluorinated Biphenyls
A study by Qiu et al. (2009) outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials. The synthesis avoids the high costs and toxicities associated with palladium and phenylboronic acid, offering a more accessible approach for large-scale production. This research highlights the importance of developing efficient synthesis methods for fluorinated compounds, potentially relevant to the synthesis of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene derivatives for pharmaceutical applications (Qiu, Gu, Zhang, & Xu, 2009).
Supramolecular Chemistry Applications
Cantekin, de Greef, and Palmans (2012) review the use of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry, highlighting its role in nanotechnology, polymer processing, and biomedical applications. The adaptability of BTAs demonstrates the potential for benzene derivatives in creating ordered structures for various technological applications (Cantekin, de Greef, & Palmans, 2012).
Fluorescence and Chemical Engineering
Wen (2022) discusses the relationship between the structure of fluorescent dyes, specifically the number of benzene rings, and their excitation wavelength. This research could inform the design of fluorophores and their applications in biochemistry and medical imaging, suggesting that modifications to the benzene core, similar to what might be seen in this compound derivatives, could tailor optical properties for specific uses (Wen, 2022).
Antimicrobial Agents and Monoterpenes
Marchese et al. (2017) review the antimicrobial properties of p-Cymene, a monoterpene found in many plant species. While not directly related to this compound, this study underscores the broader interest in and potential of organic compounds, including benzene derivatives, as sources of antimicrobial agents. Such research paths could be relevant when exploring the biological activities of similar compounds (Marchese et al., 2017).
Mécanisme D'action
Mode of Action
The exact mode of action of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes at the cellular or molecular level .
Biochemical Pathways
It’s known that bromo and fluoro groups in organic compounds can participate in various reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing how much of it reaches the target sites in the body .
Propriétés
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXUYKRGUZVACR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602673 |
Source


|
| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016741-73-3 |
Source


|
| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

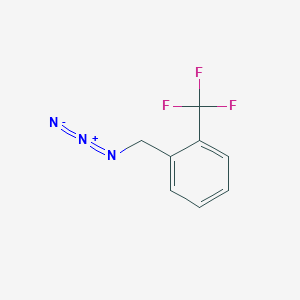


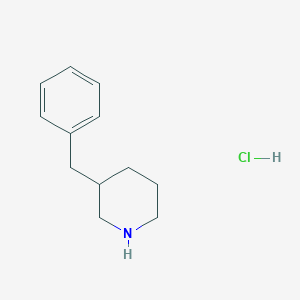

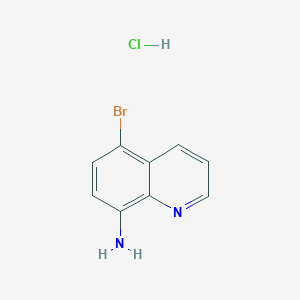
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B1286879.png)



